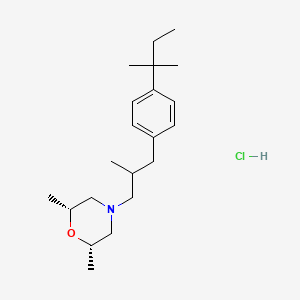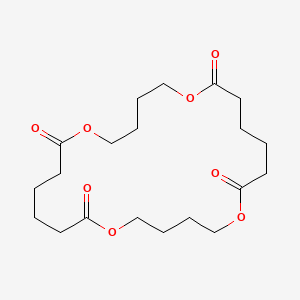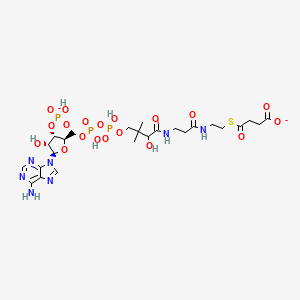
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of an amino group at the 21st position.
Oxidation and Reduction: These steps are used to achieve the desired oxidation state at various positions on the molecule.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and hormone regulation.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds .
Mécanisme D'action
The primary mechanism of action of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the inhibition of the enzyme aromatase. By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly useful in the treatment of estrogen-dependent cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
17,21-Dihydroxypregn-4-ene-3,11,20-trione: A corticosteroid hormone with similar structural features.
17α-Hydroxyprogesterone: Another steroid hormone with hydroxyl groups at specific positions.
Uniqueness
What sets 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride apart from similar compounds is its potent aromatase inhibitory activity. This unique property makes it particularly valuable in the treatment of hormone-dependent cancers, where reducing estrogen levels is crucial for therapeutic efficacy.
Propriétés
Numéro CAS |
110428-56-3 |
|---|---|
Formule moléculaire |
C21H30ClNO4 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,14-15,18,26H,3-8,10-11,22H2,1-2H3;1H |
Clé InChI |
QXNKZQSPNGXLGY-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
Synonymes |
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)









